molecular formula C9H8F2O2 B179240 6-Ethoxy-2,3-difluorobenzaldehyde CAS No. 167684-02-8

6-Ethoxy-2,3-difluorobenzaldehyde

Cat. No. B179240
M. Wt: 186.15 g/mol
InChI Key: AGFFKGUXHHUHOB-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-difluorobenzaldehyde, also known as EFDB, is a chemical compound. It has a molecular weight of 186.16 . The IUPAC name for this compound is 6-ethoxy-2,3-difluorobenzaldehyde . The InChI code for this compound is 1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 .


Molecular Structure Analysis

The InChI code for 6-Ethoxy-2,3-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 . This indicates that the compound has a molecular formula of C9H8F2O2 .


Physical And Chemical Properties Analysis

6-Ethoxy-2,3-difluorobenzaldehyde is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Surfactant Studies

Ethoxylated alcohols, including compounds like 6-Ethoxy-2,3-difluorobenzaldehyde, are primarily used as non-ionic surfactants in various products ranging from household cleaners and toiletries to industrial cleaners. These compounds have been studied for their potential allergenic activities and the formation of allergenic autoxidation products like formaldehyde and peroxides under certain conditions, which might contribute to allergic contact dermatitis (Bergh et al., 1998).

Anti-Obesity Potential

Some derivatives of benzaldehyde, such as 2,4,6-trihydroxybenzaldehyde, have been explored for their potential anti-obesity effects. These compounds have shown to suppress adipocyte differentiation and fat accumulation, presenting a possibility for compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be researched in similar contexts (Kim et al., 2015).

Neuroprotective Effects

Vanillin, a compound structurally related to benzaldehyde, has displayed potential neuroprotective activities, suggesting the possibility for compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be studied for similar benefits. Vanillin has been reported to cross the blood-brain barrier and exhibit antioxidative and neuroprotective activities, indicating a broader spectrum of potential neurological applications for related compounds (Dhanalakshmi et al., 2016).

Vasculoprotective Effects

Compounds like 3-hydroxybenzaldehyde have shown vasculoprotective effects, suggesting the potential for structurally similar compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be explored for cardiovascular benefits. These effects include the prevention of vascular smooth muscle cells proliferation and endothelial cells inflammation, contributing to the potential therapeutic use in vasculoprotective treatments (Kong et al., 2016).

properties

IUPAC Name

6-ethoxy-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFFKGUXHHUHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,3-difluorobenzaldehyde

Synthesis routes and methods I

Procedure details

A mixture of commercially available 2,3-difluoro-6-hydroxybenzaldehyde (3.000 g; 21.40 mmol), iodoethane (6.679 g; 42.80 mmol), and K2CO3 (3.551 g; 25.70 mmol) in anh. DMF (60 ml) was heated to 80° C., under nitrogen, for 1.5 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-ethoxy-2,3-difluorobenzaldehyde as a yellow solid. LC-MS (conditions A): tR=0.72 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.679 g
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reactant
Reaction Step One
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Quantity
3.551 g
Type
reactant
Reaction Step One
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Quantity
60 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to the method described in example 52a, 4-ethoxy-1,2-difluoro-benzene (10 g, 63 mmol) prepared in example 91a was reacted with lithium diisopropylamine (39 mL, 1.8 M in THF, 70 mmol), N,N-dimethylformamide (5.88 mL, 76 mmol) and quenched with acetic acid (15.2 g, 253 mmol) in tetrahydrofuran to give 6-ethoxy-2,3-difluoro-benzaldehyde as a off white solid (Yield: 8.9 g, 76%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
5.88 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
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Name
Yield
76%

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